2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide
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Overview
Description
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a formamido group, a cyano group, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. The formamido group is introduced through a formylation reaction, while the cyano group is added via a nucleophilic substitution reaction. The cyclopropylmethyl group is incorporated through a cyclopropanation reaction. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting a cyano group to an amine.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the formamido and cyano groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide
- 2-[(4-fluorophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide
- 2-[(4-methylphenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide
Uniqueness
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that other halogenated derivatives may not
Properties
IUPAC Name |
4-bromo-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-11-5-3-10(4-6-11)14(20)17-8-13(19)18-12(7-16)9-1-2-9/h3-6,9,12H,1-2,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMIUUZXIHTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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